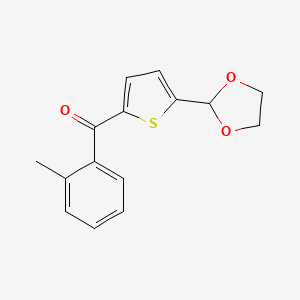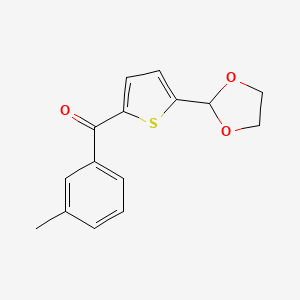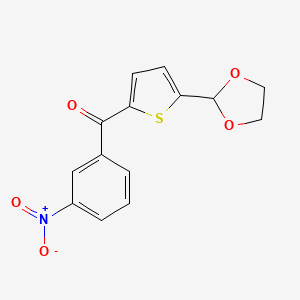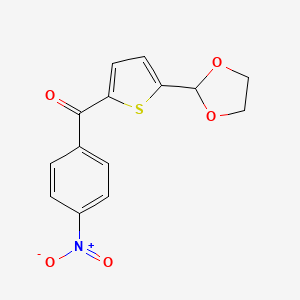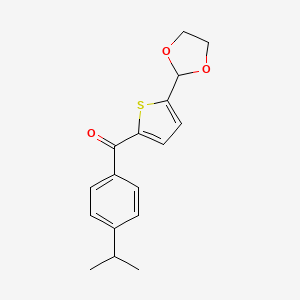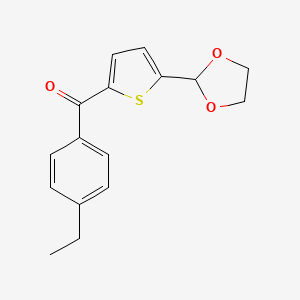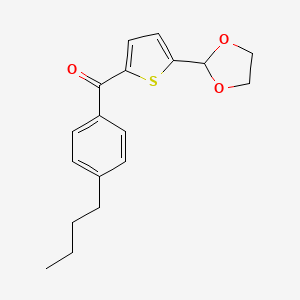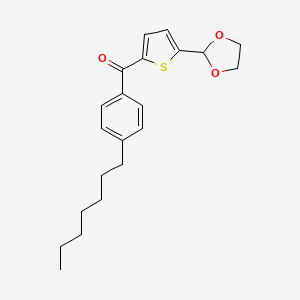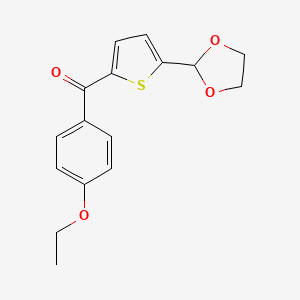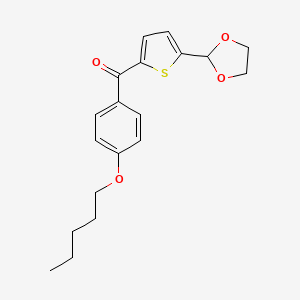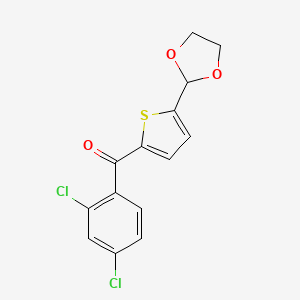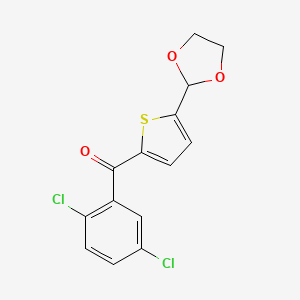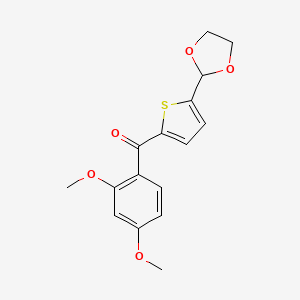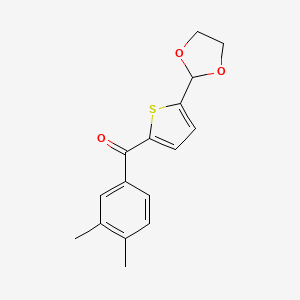![molecular formula C8H10N4OS B1359454 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1114597-74-8](/img/structure/B1359454.png)
3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound. However, there is limited information available about this specific compound1. It is related to the thieno[2,3-d]pyrimidin-4(3H)-one family of compounds, which have been studied for their potential as antitubercular agents2 and CDK2 inhibitors1.
Synthesis Analysis
The synthesis of related compounds, such as 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones, has been reported. These were synthesized using ethyl 2-aminothiophene-3-carboxylates as precursors3. However, the specific synthesis process for “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” is not explicitly provided in the literature. However, related compounds such as thieno[2,3-d]pyrimidin-4-amines have been studied, and their structure-activity relationships have been reported4.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one”. However, related compounds have been synthesized and evaluated for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages5.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” are not readily available in the literature. However, a related compound, 4-Hydrazinothieno[2,3-d]pyrimidine, has a molecular weight of 166.21 g/mol7.科学研究应用
Antitubercular Agents
- Scientific Field: Medical Chemistry
- Application Summary: Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria as potential antitubercular agents .
- Methods of Application: The compounds were synthesized and screened against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
- Results: Some of the compounds showed significant antimycobacterial activity. Compounds 13b and 29e exhibited very good antimycobacterial activity (MIC in the range of 6–8 μM) .
Antitumor Agents
- Scientific Field: Medical Chemistry
- Application Summary: Substituted thieno[3,2-d]pyrimidine derivatives were synthesized as EZH2 inhibitors and evaluated for their antiproliferative activity against various cancer cell lines .
- Methods of Application: The compounds were synthesized via structural modifications of tazemetostat and tested against SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 cancer cell lines .
- Results: Compound 12e showed remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells (IC50 = 0.55 μM, 0.95 μM, and 1.68 μM, respectively) and low toxicity against HEK-293T cells (CC50 = 15.09 μM) .
Anti-Microbial Agents
- Scientific Field: Medical Chemistry
- Application Summary: A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and evaluated for their in vitro antimicrobial activity .
- Methods of Application: The compounds were synthesized, characterized, and tested for their in vitro antimicrobial activity on Gram-positive (Micrococcus luteus, Staphylococcus aureus) and Gram-negative bacteria .
- Results: The results of this study were not provided in the source .
Antibacterial Agents
- Scientific Field: Medical Chemistry
- Application Summary: A small library of diverse chemical structures resulted in the identification of 2-thioxodihydropyrido[2,3-d]pyrimidine 10a as having broad spectrum antibacterial activity .
- Methods of Application: An expeditious synthesis of 10a was optimized by varying solvents, catalysts and the use of microwave irradiation .
- Results: Seven compounds 10a and 10d–i showed broad antimicrobial activity (MIC = 0.49–7.81 μg mL−1) and selectivity indices of more than 5.6 against the normal colon cell line (CCD-33Co) .
Antifungal Agents
- Scientific Field: Medical Chemistry
- Application Summary: The same compound, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a, also showed reasonable antifungal activity .
- Methods of Application: The same synthesis method was used as in the antibacterial application .
- Results: The antifungal activity of compounds 10d–i was moderate to strong with MIC values of 1.95–15.63 μg mL−1 .
Adenosine Receptor Antagonists
- Scientific Field: Medical Chemistry
- Application Summary: Some 4-substituted aminopyrrolo[2,3-d]pyrimidine derivatives are selective A1-adenosine receptor antagonists .
- Methods of Application: The compounds were synthesized and tested for their ability to antagonize the A1-adenosine receptor .
- Results: The results of this study were not provided in the source .
Anti-Inflammatory Agents
- Scientific Field: Medical Chemistry
- Application Summary: Some 4-substituted aminopyrrolo[2,3-d]pyrimidine derivatives are known to show anti-inflammatory activity .
- Methods of Application: The compounds were synthesized and tested for their ability to reduce inflammation .
- Results: The results of this study were not provided in the source .
Antifungal Agents (Additional Information)
- Scientific Field: Medical Chemistry
- Application Summary: A small library of diverse chemical structures resulted in the identification of 2-thioxodihydropyrido[2,3-d]pyrimidine 10a as having reasonable antifungal activity .
- Methods of Application: An expeditious synthesis of 10a was optimized by varying solvents, catalysts and the use of microwave irradiation .
- Results: The antifungal activity of compounds 10d–i was moderate to strong with MIC values of 1.95–15.63 μg mL−1 .
Epidermal Growth Factor Receptor Inhibitors
- Scientific Field: Medical Chemistry
- Application Summary: Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives were synthesized as epidermal growth factor receptor inhibitors .
- Methods of Application: The compounds were synthesized and tested for their ability to inhibit the epidermal growth factor receptor .
- Results: The results of this study were not provided in the source .
安全和危害
There is limited information available on the safety and hazards of “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one”. However, a related compound was found to be toxic to several cancer cell lines3.
未来方向
The future directions for research on “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” are not explicitly mentioned in the literature. However, related compounds have shown potential as therapeutic agents for acute lung injury5, suggesting that further research into the therapeutic potential of “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” could be beneficial.
属性
IUPAC Name |
3-ethyl-2-hydrazinylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-2-12-7(13)6-5(3-4-14-6)10-8(12)11-9/h3-4H,2,9H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFAINHDJCGSHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

